2-Fluoroethyl 3-(pyridin-3-YL)propanoate
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Overview
Description
2-Fluoroethyl 3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a pyridine ring through a propanoate linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate typically involves the reaction of 3-(pyridin-3-yl)propanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{3-(pyridin-3-yl)propanoic acid} + \text{2-fluoroethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl 3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid or 3-(pyridin-3-yl)propanone.
Reduction: Formation of 2-fluoroethyl 3-(pyridin-3-yl)propanol.
Substitution: Formation of 2-substituted ethyl 3-(pyridin-3-yl)propanoates.
Scientific Research Applications
2-Fluoroethyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-3-yl)propanoate
- Methyl 3-(pyridin-3-yl)propanoate
- 2-Fluoroethyl 3-(pyridin-2-yl)propanoate
Uniqueness
2-Fluoroethyl 3-(pyridin-3-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and materials science, where fluorinated compounds are often preferred for their enhanced performance and stability.
Properties
CAS No. |
768401-04-3 |
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Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoroethyl 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H12FNO2/c11-5-7-14-10(13)4-3-9-2-1-6-12-8-9/h1-2,6,8H,3-5,7H2 |
InChI Key |
TZDUGCBYWQNLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)OCCF |
Origin of Product |
United States |
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